molecular formula C10H10N2O2 B8636786 methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Cat. No. B8636786
M. Wt: 190.20 g/mol
InChI Key: JRRBRRQHATUCMQ-UHFFFAOYSA-N
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Patent
US09403819B2

Procedure details

In a 500 ml round bottom flask, methyl 3-(dimethylamino)-2-((dimethylamino)methyleneamino)acrylate (1A, 24 g, 120 mmol) was dissolved in acetic acid (60 ml) and TFA (20 ml). 1-Methyl-1H-pyrrole (10.56 ml, 119 mmol) was added. The mixture was stirred at room temperature for an hour and at 110° C. for 4 hours until completion of the reaction. Volatiles were then evaporated from the reaction mixture, the residue was cooled in an ice bath. Ice cold saturated K2CO3 solution (200 ml) was slowly added to it. The mixture was extracted with EtOAc (3×250 ml). Combined organic layers were then washed with brine, dried over sodium sulfate, filtered and evaporated. The crude product was purified on silica column using hexane-EtOAc (0-100%). Desired product methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate (1B, 8.5 g, 38%) was obtained as a thick brown oil.
Name
methyl 3-(dimethylamino)-2-((dimethylamino)methyleneamino)acrylate
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[C:4]([N:9]=[CH:10]N(C)C)[C:5]([O:7][CH3:8])=[O:6].[CH3:15][N:16]1[CH:20]=[CH:19][CH:18]=[CH:17]1>C(O)(=O)C.C(O)(C(F)(F)F)=O>[CH3:15][N:16]1[C:20]2[CH:3]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[N:9]=[CH:10][C:19]=2[CH:18]=[CH:17]1

Inputs

Step One
Name
methyl 3-(dimethylamino)-2-((dimethylamino)methyleneamino)acrylate
Quantity
24 g
Type
reactant
Smiles
CN(C=C(C(=O)OC)N=CN(C)C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10.56 mL
Type
reactant
Smiles
CN1C=CC=C1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for an hour and at 110° C. for 4 hours until completion of the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were then evaporated from the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled in an ice bath
ADDITION
Type
ADDITION
Details
Ice cold saturated K2CO3 solution (200 ml) was slowly added to it
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×250 ml)
WASH
Type
WASH
Details
Combined organic layers were then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica column

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CN1C=CC=2C=NC(=CC21)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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